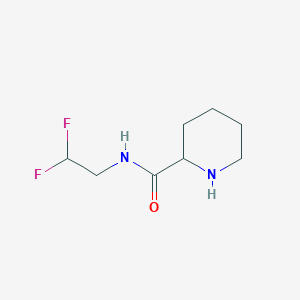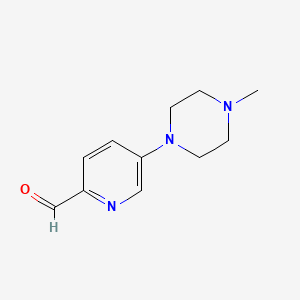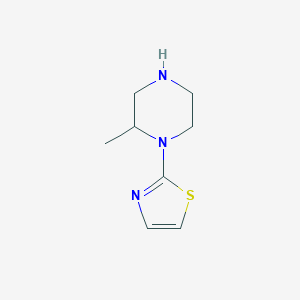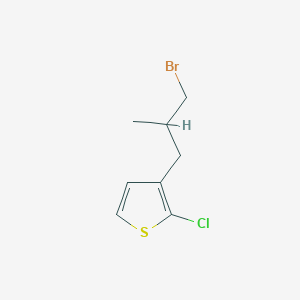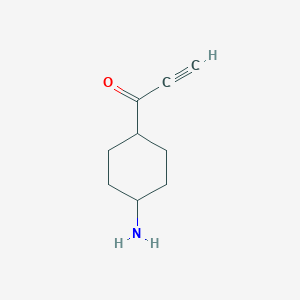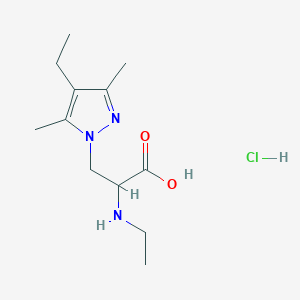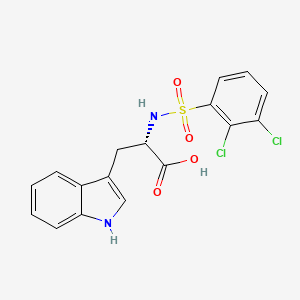
(2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound with a unique structure that combines a dichlorobenzenesulfonamide group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dichlorobenzenesulfonamide group. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Sulfonamide Formation: The dichlorobenzenesulfonamide group is introduced via sulfonylation reactions, often using dichlorobenzenesulfonyl chloride and a suitable amine.
Coupling Reactions: The final step involves coupling the indole derivative with the sulfonamide group under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the sulfonamide group or the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while nucleophilic substitution on the dichlorobenzene ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
(2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving protein-ligand interactions and enzyme inhibition.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety can participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity .
Propiedades
Fórmula molecular |
C17H14Cl2N2O4S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
(2S)-2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23)/t14-/m0/s1 |
Clave InChI |
FVBHPTWWMGHESB-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)


![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
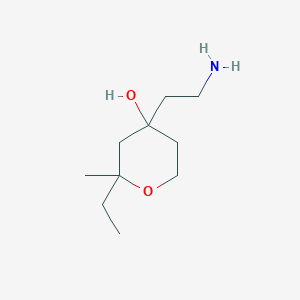
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)
